1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship (SAR)

For kinase inhibitor library synthesis, access to a validated, reactive pyridine-quinoline scaffold is critical. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine provides the exact regioisomer with a primary amine handle for SAR exploration. - Pre-validated core for PIM-1/MELK inhibitors; analogous hybrids show low µM GI50. - Conjugate directly to warheads, fluorophores, or biotin via amine to make probes. - Reliable building block for lead optimization. Shipped globally.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B12640723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)N
InChIInChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3
InChIKeyRAYCPDNBHPPSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Procurement Guide


1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (CAS: 1374195-69-3, molecular weight: 249.31 g/mol) is a synthetic organic compound that combines pyridine and quinoline heterocycles . It is primarily positioned as a research chemical and a key intermediate in medicinal chemistry . The structural core of this compound, a pyridine-quinoline hybrid, is recognized in the literature for its potential as a scaffold in kinase inhibitor development, particularly against targets like PIM-1 and MELK [1][2]. Due to the lack of published, compound-specific biological data, its procurement value is derived from its utility as a distinct building block rather than as a direct active pharmaceutical ingredient.

Uniqueness of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine


Substituting 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine with a generic quinoline or pyridine analog would fundamentally alter the molecule's reactivity and potential biological profile. The specific substitution pattern—a pyridine ring at the 4-position of the quinoline core with an ethanamine group at the 3-position—creates a unique 3D pharmacophore and electronic distribution . Research on related pyridine-quinoline hybrids demonstrates that the presence and position of the secondary amine linker between the heterocyclic rings are critical for anti-proliferative activity [1]. For instance, studies show that a secondary amine linked quinoline and pyridine ring plays a significant role in achieving low micromolar GI50 values against cancer cell lines [1]. The specific regio- and stereochemistry of this compound is fixed, meaning a different regioisomer or a compound lacking the ethanamine handle will not engage in the same synthetic reactions or biological targets [2].

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: Differentiation Evidence


Regiospecific Hybrid Scaffold for Kinase Inhibition

The target compound features a 4-(pyridin-2-yl)quinoline core with an ethanamine group at the 3-position. This contrasts with common alternatives like 2-(pyridin-2-yl)quinoline (CAS 91-93-0), which lacks the amine handle for further derivatization [1]. In related series of quinoline derivatives with secondary amine linkers to a pyridine ring, compounds 9d, 9f, and 9g exhibited GI50 values of 2.60, 2.81, and 1.29 μM against the PC-3 prostate cancer cell line, respectively [2]. The SAR analysis from this study indicates that the secondary amine linked quinoline and pyridine ring was crucial for these anti-proliferative effects, supporting the value of this specific hybrid scaffold [2].

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship (SAR)

Lipophilicity Differentiation

The target compound has a calculated LogP value of approximately 4.02 . This lipophilicity is a key differentiator compared to more polar quinoline analogs like 4-quinolinemethanamine (LogP approx. 1.3). While no direct head-to-head biological data exists, this higher LogP value suggests the target compound will have different ADME properties, including potentially higher membrane permeability and a distinct tissue distribution profile compared to less lipophilic alternatives [1].

Physicochemical Properties Drug Design ADME

Versatile Primary Amine Handle

A key differentiator of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is the presence of a primary ethanamine group attached directly to the quinoline core . This contrasts with close structural analogs like 2-(pyridin-2-yl)quinoline, which lacks this functional handle. The primary amine provides a specific and reactive site for further derivatization, such as amide bond formation, reductive amination, or urea synthesis, enabling the rapid generation of diverse compound libraries . This feature is essential for medicinal chemistry campaigns, as it allows for the systematic exploration of SAR around a privileged scaffold that is known to bind kinase targets like MELK with high affinity (e.g., IC50 values of 1.5 nM and 0.86 nM for related quinoline derivatives in the same patent family) [1].

Synthetic Chemistry Building Blocks Drug Discovery

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: Application Scenarios


Targeted Kinase Inhibitor Library Synthesis

This compound is an ideal building block for generating focused libraries targeting kinases such as PIM-1 and MELK. The ethanamine group allows for facile conjugation to various warheads, acids, or electrophiles, while the core pyridine-quinoline scaffold provides a validated starting point for achieving target binding [1][2]. Researchers can rapidly explore SAR by varying the substituents attached to the amine, leveraging the core scaffold's established potential for low micromolar anti-proliferative activity [1].

Novel Chemical Probe Development

Due to its unique structure, this compound can be used to create novel chemical probes for investigating the biological function of PIM-1 or MELK kinases. By attaching a fluorescent dye, biotin tag, or photoaffinity label via the primary amine, researchers can generate tools for target engagement studies, pull-down assays, or cellular imaging, leveraging the core scaffold's affinity for these kinase targets as demonstrated in related patent compounds [1][2].

Key Intermediate for Drug Candidate Synthesis

This compound can serve as a key intermediate in the multi-step synthesis of more complex, patent-protected drug candidates, particularly those in the quinoline derivative class targeting MELK [1]. Its defined structure and the presence of the reactive amine handle make it a strategic starting material for scaling up the production of advanced leads for preclinical development, as described in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.